molecular formula C15H17F2N3O3 B2975957 N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 898357-10-3

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2975957
CAS No.: 898357-10-3
M. Wt: 325.316
InChI Key: AUNWQPSOKSYYRU-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a chemical compound with significant potential in scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique physical, chemical, and biological properties. The compound’s structure includes a difluorophenyl group and an oxopyrrolidinyl group, making it a subject of interest for various applications, including pharmaceutical development and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxalamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated oxalamides and pyrrolidinyl derivatives, such as:

  • 2,4-difluoro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
  • 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Uniqueness

N1-(2,4-difluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide stands out due to its specific combination of difluorophenyl and oxopyrrolidinyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable for applications requiring high precision and efficiency.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O3/c16-10-4-5-12(11(17)9-10)19-15(23)14(22)18-6-2-8-20-7-1-3-13(20)21/h4-5,9H,1-3,6-8H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNWQPSOKSYYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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